3,5-Dimethylhexan-1-ol
Overview
Description
3,5-Dimethylhexan-1-ol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol that is part of the hexanol family, characterized by a six-carbon chain with hydroxyl (-OH) group attached to the first carbon and methyl groups attached to the third and fifth carbons.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethylhexan-1-ol can be synthesized through various methods, including:
Hydration of Alkenes: The compound can be produced by the acid-catalyzed hydration of 3,5-dimethyl-1-hexene. This involves adding water (H2O) in the presence of a strong acid catalyst such as sulfuric acid (H2SO4).
Reduction of Ketones: Another method involves the reduction of 3,5-dimethylhexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through the hydration of alkenes due to its cost-effectiveness and scalability. The process involves high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylhexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3,5-dimethylhexanal or 3,5-dimethylhexanoic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 3,5-dimethylhexane using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 3,5-Dimethylhexanal, 3,5-Dimethylhexanoic acid.
Reduction: 3,5-Dimethylhexane.
Substitution: 3,5-Dimethylhexyl chloride, 3,5-Dimethylhexyl bromide.
Scientific Research Applications
3,5-Dimethylhexan-1-ol has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a solvent or reagent in biochemical assays and studies.
Industry: It is used in the production of fragrances, flavors, and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 3,5-Dimethylhexan-1-ol exerts its effects depends on its specific application. For example, in organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biochemical assays, it may interact with enzymes or other biomolecules to facilitate reactions.
Molecular Targets and Pathways Involved:
Organic Synthesis: Nucleophilic substitution reactions.
Biochemical Assays: Enzyme-substrate interactions.
Comparison with Similar Compounds
1-Hexanol
2-Hexanol
3-Hexanol
2,3-Dimethyl-1-hexanol
2,5-Dimethyl-1-hexanol
Properties
IUPAC Name |
3,5-dimethylhexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)6-8(3)4-5-9/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETBJXIDTZXCBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557904 | |
Record name | 3,5-Dimethylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13501-73-0 | |
Record name | 3,5-Dimethyl-1-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13501-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-1-hexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013501730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIMETHYL-1-HEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR3QYD8WM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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